REACTION_CXSMILES
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[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[CH:7]=[O:8].[C:9]([Mg]Cl)#[CH:10]>C1COCC1>[OH:8][CH:7]([C:3]1[N:2]([CH3:1])[CH:6]=[CH:5][CH:4]=1)[C:9]#[CH:10]
|
Name
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|
Quantity
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0.45 g
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Type
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reactant
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Smiles
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CN1C(=CC=C1)C=O
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Name
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|
Quantity
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10 mL
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Type
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reactant
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Smiles
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C(#C)[Mg]Cl
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Name
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|
Quantity
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20 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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OC(C#C)C=1N(C=CC1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |